(3-Amino-2-phenylpropyl)dimethylamine
Overview
Description
“(3-Amino-2-phenylpropyl)dimethylamine” is a synthetic compound . It is also known as Benzfetamine or N-aminoethylbenzene. The IUPAC name of this compound is N1,N1-dimethyl-2-phenylpropane-1,3-diamine dihydrochloride . The CAS Number is 2375268-09-8 .
Molecular Structure Analysis
The molecular formula of “(3-Amino-2-phenylpropyl)dimethylamine” is C11H18N2 . Its molecular weight is 178.27 g/mol . The InChI code is 1S/C11H18N2.2ClH/c1-13(2)9-11(8-12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H .Chemical Reactions Analysis
Amines like “(3-Amino-2-phenylpropyl)dimethylamine” can undergo various chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
“(3-Amino-2-phenylpropyl)dimethylamine” is a powder . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Atmospheric Aerosol Particle Formation
- Scientific Field : Atmospheric Science .
- Application Summary : “(3-Amino-2-phenylpropyl)dimethylamine” is recognized as a candidate to participate in atmospheric aerosol particle formation together with sulfuric acid . It has been shown to enhance sulfuric acid-driven particle formation more efficiently than ammonia .
- Methods of Application : The study involved simulations of molecular cluster formation from sulfuric acid, water, and the amine. Quantum chemistry-based cluster evaporation rate constants were applied in a cluster population dynamics model to yield cluster concentrations and formation rates at boundary layer conditions .
- Results : While there are differences in the clustering mechanisms and cluster hygroscopicity for different amines, it was found that dimethylamine can be approximated as a single surrogate species .
Sulfuric Acid–Dimethylamine Nucleation
- Scientific Field : Atmospheric Chemistry .
- Application Summary : “(3-Amino-2-phenylpropyl)dimethylamine” is used in the study of sulfuric acid–dimethylamine nucleation .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The specific results or outcomes obtained are not detailed in the available information .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
N',N'-dimethyl-2-phenylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNGMQZDKJFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2-phenylpropyl)dimethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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